molecular formula C7H11N3S B020497 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine CAS No. 86029-68-7

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Cat. No. B020497
CAS RN: 86029-68-7
M. Wt: 169.25 g/mol
InChI Key: HJMYDEARHJTQRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazoloazepine derivatives often involves multiple steps starting from simpler heterocyclic precursors. For instance, the synthesis and reaction of tetrahydro-4H-oxazoloazepin-4-ones and the preparation of thiazole analogs of benzomorphans provide insight into the chemical strategies employed to construct the azepine core and introduce functional groups onto the thiazolo ring. These methods typically involve cyclization reactions, N-alkylation, and thionation processes (Koh et al., 2001; Katsuura & Mitsuhashi, 1983).

Molecular Structure Analysis

The molecular structure of thiazoloazepines, including "2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine," is characterized by the presence of a seven-membered azepine ring fused with a thiazole ring. This fusion imparts a rigid framework that influences the compound's reactivity and interaction with biological molecules. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the precise structure of these compounds, providing valuable information on their conformation and electronic distribution.

Chemical Reactions and Properties

Thiazoloazepines undergo a variety of chemical reactions, reflecting their rich chemistry. They can participate in nucleophilic substitution reactions, electrophilic additions, and cyclization reactions that enable the synthesis of complex derivatives with diverse biological activities. The amino group in "2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine" offers sites for further modification, allowing the introduction of various substituents that can alter the compound's properties and reactivity (Paglietti et al., 1993).

Scientific Research Applications

Central & Peripheral Nervous Systems

Research on glycine-site NMDA receptor antagonists, including compounds structurally related to 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine, underscores their potential therapeutic promise for central nervous system disorders. These antagonists offer an improved therapeutic index for conditions such as cerebral ischemia, epilepsy, head injury, and schizophrenia. However, achieving suitable in vivo activity poses challenges, largely due to the difficulty of crossing the blood-brain barrier with high-affinity glycine site antagonists (Kulagowski & Leeson, 1995).

Bioactive Diketopiperazines

The class of 2,5-Diketopiperazines (DKPs), which share a cyclic dipeptide structure that can be modified in various ways, demonstrates bioactive diversity with potential drug discovery applications. These modifications lead to a wide range of therapeutic applications, including anti-tumor, neuroprotective, and metabolic regulatory activities. This underscores the importance of structural diversity in the development of novel medicinal compounds (Wang et al., 2013).

Heterocyclic Chemistry

The synthesis, reactions, and biological properties of seven-membered heterocyclic compounds like azepines, azepanes, and azepinones have been explored due to their significant pharmacological and therapeutic implications. These studies reveal the potential for new drug development, highlighting the ongoing need for research in the biological applications of N-containing heterocycles (Kaur et al., 2021).

Azepane-Based Compounds

Azepane-based compounds have shown a variety of pharmacological properties, with over 20 FDA-approved drugs in this class used for treating diverse diseases. The structural diversity and modifications of azepane-based drugs underline the significance of such heterocyclic compounds in therapeutic applications, ranging from anti-cancer to antimicrobial activities (Zha et al., 2019).

Advanced Organic Synthesis

The use of amino-1,2,4-triazoles as raw materials in the fine organic synthesis industry highlights the versatility of nitrogen-containing compounds in producing a range of products, including pharmaceuticals and agricultural chemicals. This showcases the broad utility of nitrogen-heterocycles in industrial applications (Nazarov et al., 2021).

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-7-10-5-1-3-9-4-2-6(5)11-7/h9H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMYDEARHJTQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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